

BI 01383298: A Technical Guide to a Selective TRPC6 Inhibitor

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Compound of Interest

Compound Name: BI 01383298

Cat. No.: B15584180

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This technical guide provides an in-depth overview of the investigational drug **BI 01383298** (also known as BI 764198), a novel small molecule inhibitor targeting the Transient Receptor Potential Cation Channel, subfamily C, member 6 (TRPC6). This document outlines the core pharmacology of BI 764198, its mechanism of action, relevant signaling pathways, and a summary of its clinical investigation, with a focus on its development for proteinuric kidney diseases such as Focal Segmental Glomerulosclerosis (FSGS).

Core Target: Transient Receptor Potential Canonical 6 (TRPC6)

The primary molecular target of BI 764198 is the TRPC6 ion channel.^{[1][2]} TRPC6 is a non-selective cation channel permeable to Ca^{2+} and other cations, expressed in various tissues, including the podocytes of the kidney's glomerulus.^[1]

Pathophysiological Role of TRPC6 in Podocytes

In podocytes, TRPC6 is a critical component of the slit diaphragm signaling complex. Gain-of-function mutations or overexpression of TRPC6 leads to excessive intracellular calcium influx.^[1] This calcium overload triggers a cascade of detrimental events, including cytoskeletal rearrangement, effacement of podocyte foot processes, and ultimately, podocyte depletion.^[1] This damage to the glomerular filtration barrier results in proteinuria, a hallmark of diseases like

FSGS.[1] Consequently, the targeted inhibition of TRPC6 presents a promising therapeutic strategy to mitigate podocyte injury and reduce proteinuria.[1]

Pharmacology of BI 764198

BI 764198 is characterized as a potent and highly selective, orally bioavailable inhibitor of the TRPC6 channel.[1][3] While specific quantitative data on the potency (IC50) and selectivity of BI 764198 against other TRPC channels are not yet publicly disclosed, the pharmacological profile of a closely related compound from the same developer, BI 749327, provides a strong indication of the expected high selectivity.

Quantitative Data Presentation

Table 1: Potency and Selectivity of the TRPC6 Inhibitor BI 749327 (a close analog of BI 764198)

Target	IC50 (nM)	Selectivity vs. TRPC6
Mouse TRPC6	13	-
Mouse TRPC3	1,100	85-fold
Mouse TRPC7	550	42-fold

(Data sourced from Lin B.L., et al. (2019))

Clinical Development of BI 764198

BI 764198 has undergone Phase 1 clinical trials in healthy volunteers and is currently in Phase 2 clinical development for the treatment of FSGS.

Phase 1 Clinical Trial Summary

Phase 1 studies have demonstrated that BI 764198 is generally well-tolerated in healthy volunteers.[4][5] The pharmacokinetic profile supports once-daily oral dosing.[4]

Table 2: Summary of Phase 1 Clinical Trial Findings for BI 764198

Study Population	Dosing	Key Findings
Healthy Japanese Men	Single doses of 20 mg; Multiple daily doses of 40, 80, or 160 mg for 2 weeks	Well-tolerated; exposure increased nearly dose-proportionally up to 80 mg. Most common adverse events were diarrhea and headache.[5]

| Healthy Volunteers & Participants with Kidney Impairment | Single rising doses and multiple rising doses | Well-tolerated; pharmacokinetics were approximately linear. Food did not significantly affect pharmacokinetics.[4] |

Phase 2 Clinical Trial in FSGS

A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial (NCT05213624) was designed to evaluate the efficacy, safety, and tolerability of BI 764198 in patients with primary FSGS or FSGS with a documented TRPC6 gene mutation.[1]

Table 3: Efficacy Outcomes of Phase 2 Trial of BI 764198 in FSGS at 12 Weeks

Treatment Group	Proportion of Patients with $\geq 25\%$ Reduction in UPCR	Placebo-Corrected Mean Change in UPCR
Placebo	7% (1 of 14)	-
BI 764198 (20 mg)	44% (8 of 18)	-39.82% (p=0.002)[6]
BI 764198 (40 mg)	14% (2 of 14)	Not reported
BI 764198 (80 mg)	43% (6 of 14)	Not reported

(Data reported from an oral presentation at the American Society of Nephrology Kidney Week 2025)[6]

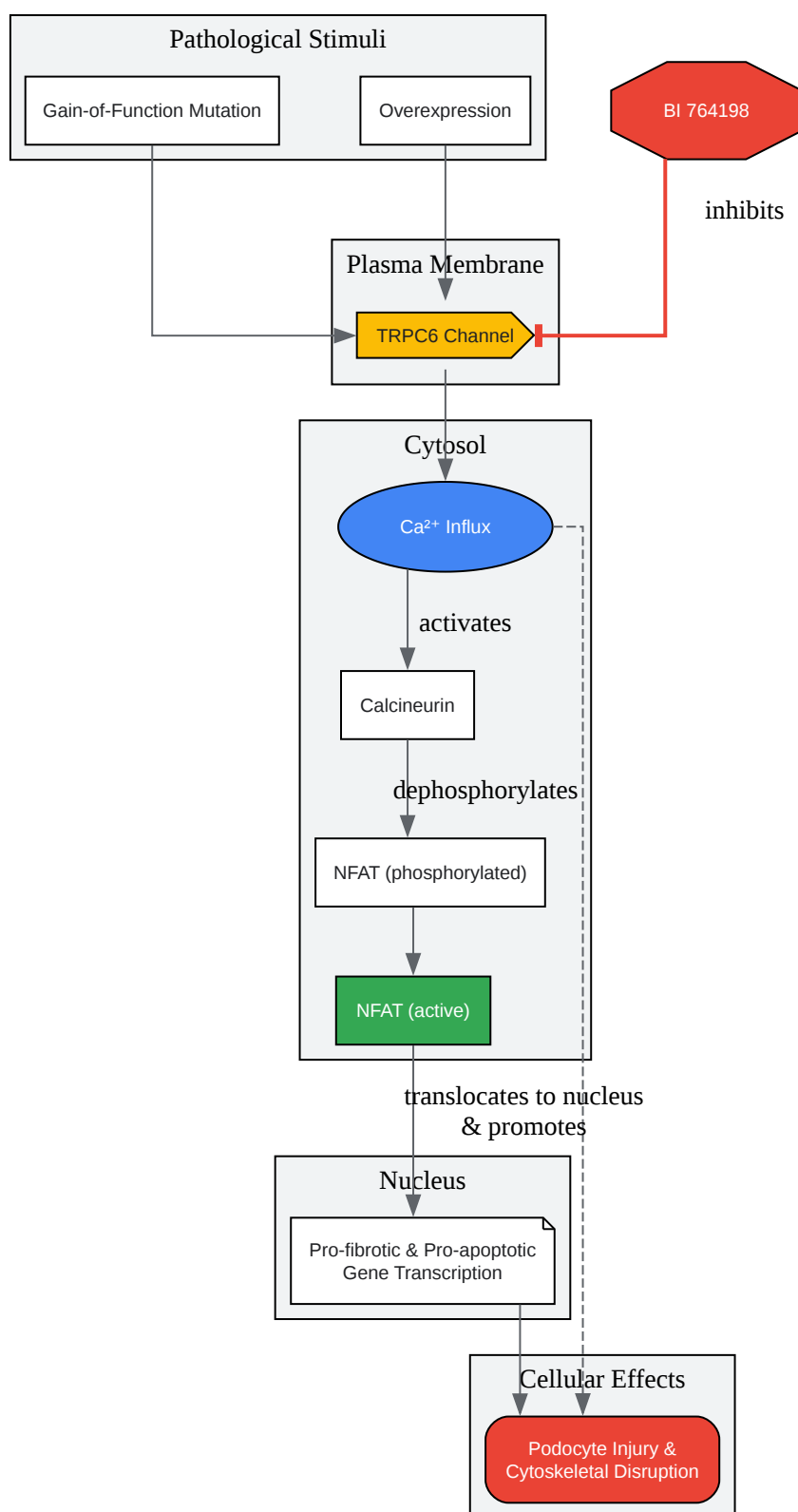
The study concluded that BI 764198 lowered proteinuria in patients with FSGS and was well-tolerated.[6] Notably, in a small subgroup of patients with TRPC6 mutations, 100% of those

treated with BI 764198 achieved a proteinuria response, compared to none in the placebo group.[6]

Signaling Pathways and Experimental Workflows

TRPC6-Mediated Signaling Pathway in Podocytes

The activation of TRPC6 in podocytes initiates a signaling cascade that contributes to cellular injury. This pathway is a key area of investigation for the therapeutic effects of BI 764198.

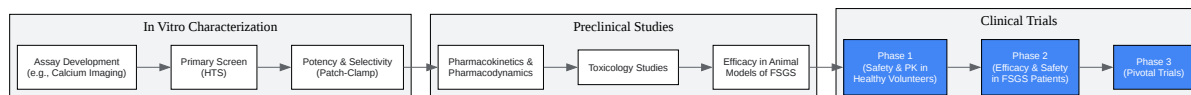


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Caption: TRPC6 signaling pathway in podocytes and the inhibitory action of BI 764198.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel TRPC6 inhibitor like BI 764198 follows a logical progression from in vitro validation to clinical trials.



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